molecular formula C10H11NO2 B596232 6-Cyclobutylnicotinic acid CAS No. 1228112-80-8

6-Cyclobutylnicotinic acid

Cat. No.: B596232
CAS No.: 1228112-80-8
M. Wt: 177.203
InChI Key: SSLLIMVFGWNYMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Cyclobutylnicotinic acid can be analyzed using various techniques such as mass spectrometry-based proteomics . The structure of cyclobutane, a key component of this compound, is unique due to its puckered structure, longer C−C bond lengths, increased C−C π-character, and relative chemical inertness for a highly strained carbocycle .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H11NO2 and a molar mass of 177.2 . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Molecular Structure Analysis

A study by Michael J. van Stipdonk et al. (2014) explored the gas-phase structure of deprotonated 6-hydroxynicotinic acid using infrared multiple-photon dissociation spectroscopy, highlighting its significance in understanding the tautomerization of N-heterocyclic compounds. This research is relevant for studying similar nicotinic acid derivatives, including 6-cyclobutylnicotinic acid, by providing insights into their molecular structures and behaviors in various phases (van Stipdonk et al., 2014).

Environmental Biodegradation

M. Shettigar et al. (2012) isolated a bacterium capable of degrading 6-chloronicotinic acid, a chlorinated derivative of nicotinic acid, showcasing the environmental applications of studying such compounds. Understanding the biodegradation pathways of nicotinic acid derivatives, including this compound, is crucial for assessing their environmental impact and potential for bioremediation (Shettigar et al., 2012).

Catalysis and Organic Synthesis

Research by M. Zolfigol et al. (2013) demonstrated the use of isonicotinic acid as a catalyst in the synthesis of pyranopyrazoles, indicating the catalytic potential of nicotinic acid derivatives. Studies like this suggest that this compound could also serve as a catalyst or building block in organic synthesis, offering pathways to novel chemical reactions and products (Zolfigol et al., 2013).

Antiproliferative Activity

The synthesis of novel nicotinic acid hydrazones with potential antiproliferative activity was investigated by H. Abdel-Aziz et al. (2012). This research underlines the therapeutic potential of nicotinic acid derivatives, including this compound, in developing new anticancer agents (Abdel‐Aziz et al., 2012).

Electrosynthesis and Green Chemistry

A. Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid, showcasing the utility of electrochemical methods in synthesizing nicotinic acid derivatives. This indicates the potential of using electrochemical approaches for the green synthesis of compounds like this compound, contributing to sustainable chemistry practices (Gennaro et al., 2004).

Safety and Hazards

In case of inhalation or skin contact with 6-Cyclobutylnicotinic acid, it is advised to remove the person to fresh air and rinse the skin with water. If swallowed, rinse the mouth and seek medical attention if the person feels unwell .

Future Directions

While specific future directions for 6-Cyclobutylnicotinic acid are not mentioned in the search results, it’s worth noting that there is a growing interest in the use of natural and synthetic antioxidants, including those based on cyclobutane structures, in the development of functional food ingredients and dietary supplements . This suggests potential future directions for research and development involving this compound.

Properties

IUPAC Name

6-cyclobutylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLLIMVFGWNYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228112-80-8
Record name 6-cyclobutylpyridine-3-carboxylic acid
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